

# Spectroscopic Data for N-Boc-2-aminophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Boc-2-aminophenol	
Cat. No.:	B049393	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **N-Boc-2-aminophenol** (tert-butyl (2-hydroxyphenyl)carbamate), a valuable intermediate in organic synthesis and drug discovery. While specific, experimentally-derived spectra for this exact compound are not readily available in public databases as of this writing, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure and the known spectroscopic behavior of its constituent functional groups.

# **Molecular Structure and Properties**

• IUPAC Name: tert-butyl N-(2-hydroxyphenyl)carbamate

• Synonyms: **N-Boc-2-aminophenol**, 2-(tert-Butoxycarbonylamino)phenol

CAS Number: 186663-74-1

Molecular Formula: C11H15NO3[1]

Molecular Weight: 209.24 g/mol

# **Spectroscopic Data Summary**



The following tables summarize the anticipated spectroscopic data for **N-Boc-2-aminophenol**. These values are predicted based on the analysis of similar structures and general principles of spectroscopy.

# <sup>1</sup>H NMR (Proton NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for N-Boc-2-aminophenol

Chemical Shift (δ)	Multiplicity	Integration	Provisional Assignment
~9.0 - 10.0	Singlet (broad)	1H	Phenolic -OH
~7.5 - 8.0	Singlet (broad)	1H	Amide N-H
~7.0 - 7.2	Multiplet	2H	Aromatic C-H
~6.8 - 7.0	Multiplet	2H	Aromatic C-H
1.52	Singlet	9Н	Boc -C(CH <sub>3</sub> ) <sub>3</sub>

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The broadness of the -OH and N-H signals is due to hydrogen bonding and exchange.

# <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for N-Boc-2-aminophenol



Chemical Shift (δ) ppm	Provisional Assignment
~155	Carbonyl C=O (Boc)
~148	Aromatic C-O
~128	Aromatic C-N
~125	Aromatic C-H
~122	Aromatic C-H
~120	Aromatic C-H
~118	Aromatic C-H
~81	Quaternary Carbon -C(CH₃)₃ (Boc)
~28	Methyl Carbons -C(CH₃)₃ (Boc)

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Boc-2-aminophenol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (phenol, hydrogen- bonded)
~3300	Medium	N-H stretch (amide)
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2850	Medium	Aliphatic C-H stretch (Boc group)
~1700	Strong	C=O stretch (carbamate)
~1600, ~1480	Medium-Strong	Aromatic C=C stretches
~1240	Strong	C-O stretch (carbamate)
~1160	Strong	C-O stretch (phenol)



# Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Boc-2-aminophenol

m/z	Interpretation
209	[M] <sup>+</sup> (Molecular ion)
153	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene from Boc group)
109	[M - Boc] <sup>+</sup> (Loss of the Boc group)
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>

Note: The fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amines and phenols.

# **Experimental Protocols**

The following are detailed, generalized methodologies for obtaining the spectroscopic data for **N-Boc-2-aminophenol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-2-aminophenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (-OH and -NH).
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.



- Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- Data Acquisition:
  - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be necessary compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.

#### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of solid N-Boc-2-aminophenol directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

- Sample Preparation: Dissolve a small amount of N-Boc-2-aminophenol in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
- Methodology (Electrospray Ionization ESI):
  - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

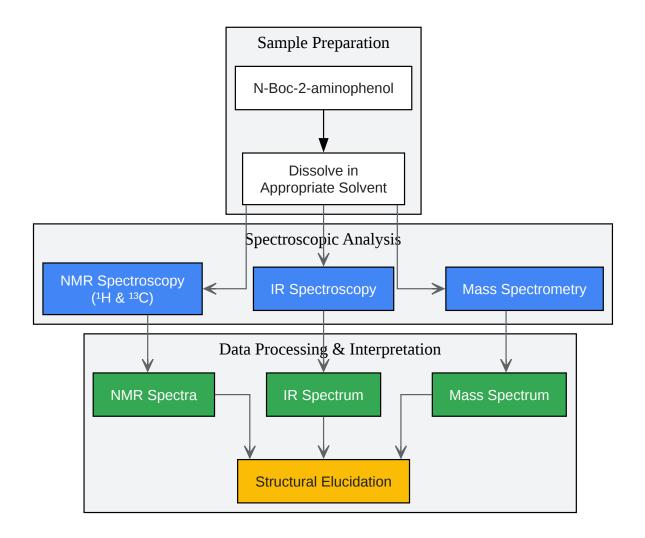


- The sample is nebulized and ionized to create charged droplets.
- As the solvent evaporates, charged molecular ions ([M+H]+ or [M-H]-) are released.
- · Data Acquisition:
  - The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
  - The mass-to-charge ratio (m/z) of the ions is measured to generate the mass spectrum.
     For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

# **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Boc-2-aminophenol**.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of N-Boc-2-aminophenol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. N-Boc-2-aminophenol | C11H15NO3 | CID 4935485 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for N-Boc-2-aminophenol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049393#spectroscopic-data-for-n-boc-2-aminophenol-nmr-ir-mass]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com